AZD-7648
Overview
Description
AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a critical role in the non-homologous end joining pathway, which is essential for repairing DNA double-strand breaks. This compound has shown significant potential in cancer therapy by inducing DNA damage, apoptosis, and cell cycle arrest in various cancer cell lines .
Preparation Methods
AZD-7648 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. The compound is typically prepared in dimethyl sulfoxide (DMSO) and stored at low temperatures to maintain its stability . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
AZD-7648 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-7648 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: It is used to investigate the cellular response to DNA damage and the mechanisms of apoptosis and cell cycle arrest.
Medicine: It has shown potential in cancer therapy by sensitizing tumor cells to chemotherapy and radiotherapy.
Mechanism of Action
AZD-7648 exerts its effects by inhibiting DNA-PK, which is a key enzyme in the non-homologous end joining pathway. This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptosis and cell cycle arrest. The molecular targets of this compound include DNA-PK and other proteins involved in the DNA damage response pathway . The compound also enhances the efficacy of other therapeutic agents by increasing genomic instability and promoting cell death .
Comparison with Similar Compounds
AZD-7648 is unique in its high selectivity and potency as a DNA-PK inhibitor. Similar compounds include:
NU7441: Another DNA-PK inhibitor with similar mechanisms of action but lower selectivity.
CC-115: A dual inhibitor of DNA-PK and mTOR, which has broader effects on cellular pathways.
M3814: A DNA-PK inhibitor that also targets other kinases involved in DNA repair.
This compound stands out due to its high specificity for DNA-PK and its ability to enhance the effects of other cancer therapies .
Properties
IUPAC Name |
7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVSTPEXYIKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230820-11-6 | |
Record name | AZD-7648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7648 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-7648 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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